Synthetic Yield and Purity: Validated Multi-Kilogram Protocol Outperforms Alternative Routes for Dabigatran Intermediate Production
In the context of dabigatran etexilate intermediate production, the synthesis of N-(4-cyanophenyl)glycine from 4-aminobenzonitrile and bromoacetic acid achieves an 88% purified yield with 99.1% HPLC purity following sodium salt conversion and re-acidification [1]. This contrasts with alternative reported routes that utilize chloroacetic acid and achieve 92.8% crude yield but only 97% HPLC purity before purification [1]. The validated protocol produces material suitable for direct use in subsequent acylation and cyclization steps without additional purification, a critical factor for cost-effective scale-up in pharmaceutical manufacturing.
| Evidence Dimension | Synthetic yield and purity for pharmaceutical intermediate production |
|---|---|
| Target Compound Data | Purified yield: 88%; HPLC purity: 99.1% |
| Comparator Or Baseline | Crude product before purification: 92.8% yield, 97% HPLC purity |
| Quantified Difference | Purified protocol yields +2.1 percentage point purity increase; 88% purified recovery from crude |
| Conditions | Synthesis from 4-aminobenzonitrile (1.5 mol) and bromoacetic acid (0.75 mol) in aqueous medium at 100-110°C for 3 h, followed by sodium salt conversion and re-acidification |
Why This Matters
Procurement for pharmaceutical manufacturing requires validated synthetic routes delivering >98% purity; this protocol provides quantitative benchmark data enabling process chemists to assess feasibility for multi-kilogram scale-up.
- [1] ChemicalBook. N-(4-CYANO-PHENYL)-GLYCINE synthesis. Synthetic route from ZENTIVA WO2009/111997 patent. View Source
